2,2'-Bipyridine, 4-(4-bromophenyl)-
CAS No.: 225669-83-0
Cat. No.: VC7960208
Molecular Formula: C16H11BrN2
Molecular Weight: 311.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 225669-83-0 |
|---|---|
| Molecular Formula | C16H11BrN2 |
| Molecular Weight | 311.18 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-2-pyridin-2-ylpyridine |
| Standard InChI | InChI=1S/C16H11BrN2/c17-14-6-4-12(5-7-14)13-8-10-19-16(11-13)15-3-1-2-9-18-15/h1-11H |
| Standard InChI Key | LIDFBRNTVIGMBT-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)Br |
Introduction
Structural Features and Nomenclature
4-(4-Bromophenyl)-2,2'-bipyridine (C<sub>16</sub>H<sub>11</sub>BrN<sub>2</sub>) consists of two pyridine rings connected by a single bond at their 2- and 2'-positions, with a para-brominated phenyl group attached to the 4-position of one pyridine unit. This arrangement creates a planar conjugated system with three distinct coordination sites: the two pyridine nitrogen atoms and the electron-withdrawing bromophenyl moiety.
Key structural parameters:
The bromine atom at the para position of the phenyl ring induces substantial electronic effects, lowering the π* orbitals of the bipyridine system by approximately 0.3 eV compared to non-halogenated analogs . This modification enhances the ligand's ability to stabilize metal centers in higher oxidation states.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis follows a modified Krohnke reaction, as detailed in Figure 1 :
Step 1: Bromination of 2-acetylpyridine
2-Acetylpyridine undergoes bromination using pyridinium tribromide in glacial acetic acid, yielding 2-(bromoacetyl)pyridine (99.67% yield) . Critical parameters:
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Temperature: 60°C
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Reaction time: 6 hours
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Solvent: Glacial acetic acid
Step 2: Aldol Condensation
The brominated intermediate reacts with 4-bromobenzaldehyde via aldol condensation to form (E)-4-(4-bromophenyl)-2-oxobut-3-enoate (73% yield) .
Step 3: Cyclization
Heating the enolate with ammonium acetate induces cyclization, forming the bipyridine core (39.5% yield) .
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Ammonium acetate molar ratio | 8:1 (relative to enolate) | Maximizes cyclization efficiency |
| Reaction temperature | 120°C | Prevents decomposition |
| Solvent system | Ethanol/water (3:1) | Enhances solubility |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H-NMR (300 MHz, DMSO-d<sub>6</sub>) :
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δ 8.70 (bs, 1H, H-6’)
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δ 8.60 (s, 1H, H-3)
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δ 7.85 (d, J=8.1 Hz, 2H, aromatic H)
The downfield shift of H-3 (δ 8.60) indicates substantial electron withdrawal from the bromophenyl group. Coupling constants (J=8.1 Hz) confirm the para-substitution pattern.
Mass Spectrometry
MALDI-TOF MS shows a molecular ion peak at m/z 354.0 (M<sup>+</sup>), with isotopic peaks at 356.9 (M+2) corresponding to the natural abundance of <sup>79</sup>Br/<sup>81</sup>Br . Fragmentation patterns include loss of COOH (m/z 309) and bromophenyl (m/z 155).
Coordination Chemistry and Metal Complexes
Ferrous and Cobalt Complexes
Reaction with Fe<sup>2+</sup> and Co<sup>2+</sup> salts produces octahedral complexes with ML<sub>2</sub> stoichiometry :
General formula: [M(L)<sub>2</sub>]·nH<sub>2</sub>O
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M = Fe, Co
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L = 4-(4-bromophenyl)-2,2'-bipyridine-6-carboxylate
Coordination mode:
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Tridentate binding via pyridine N, carboxylate O, and adjacent pyridine N
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Jahn-Teller distortion observed in Co(II) complexes (λ<sub>max</sub> = 512 nm)
Table 2: Electrochemical Properties
| Complex | E<sub>1/2</sub> (V vs. Ag/AgCl) | ΔE<sub>p</sub> (mV) |
|---|---|---|
| [Fe(L)<sub>2</sub>] | -0.45 | 85 |
| [Co(L)<sub>2</sub>] | -0.38 | 92 |
Biological Activity
Antioxidant Capacity
Metal complexes exhibit superior activity compared to the free ligand :
DPPH Radical Scavenging (% at 100 μM):
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Fe complex: 78.4 ± 2.1%
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Co complex: 82.6 ± 1.8%
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Ascorbic acid (control): 71.3 ± 1.5%
Lipoxygenase Inhibition
IC<sub>50</sub> values demonstrate potent anti-inflammatory potential :
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Fe complex: 12.3 μM
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Co complex: 9.8 μM
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NDGA (control): 14.7 μM
Materials Science Applications
Electrochromic Devices
Fe(II) complexes show reversible color changes from violet (oxidized) to yellow (reduced) with switching times <500 ms . Cyclic voltammetry confirms 2000-cycle stability with <5% efficiency loss.
OLED Components
Cu(I) complexes incorporating this ligand exhibit strong luminescence (λ<sub>em</sub> = 610 nm) due to metal-to-ligand charge transfer transitions . External quantum efficiency reaches 8.7% in prototype devices.
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